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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

Cat. No.: B022952 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, dedicated theoretical and computational research papers focusing

specifically on 2-Methyl-3-phenylbutanoic acid are not readily available in public databases.

This guide therefore summarizes the existing computed data available from chemical

databases and presents a comprehensive, hypothetical protocol for conducting a thorough

theoretical study of the molecule. This protocol is intended to serve as a roadmap for

researchers in the field.

Introduction to 2-Methyl-3-phenylbutanoic Acid
2-Methyl-3-phenylbutanoic acid is a carboxylic acid with the molecular formula C₁₁H₁₄O₂. It is

a derivative of butanoic acid with methyl and phenyl substituents. While extensive experimental

and theoretical studies on this specific molecule are limited, its structural motifs are common in

organic chemistry and medicinal chemistry, suggesting its potential for further investigation.

This document outlines its known computational properties and proposes a standardized

workflow for its in-depth theoretical analysis.

Known Identifiers and Computed Properties
The following data has been aggregated from the PubChem database. These properties are

computationally derived and provide a baseline for further theoretical investigation.[1][2]

Table 1: Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b022952?utm_src=pdf-interest
https://www.benchchem.com/product/b022952?utm_src=pdf-body
https://www.benchchem.com/product/b022952?utm_src=pdf-body
https://www.benchchem.com/product/b022952?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-3-phenylbutyric-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2R_3S_-2-methyl-3-phenylbutanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name
2-methyl-3-phenylbutanoic

acid
PubChem[1]

CAS Number 19731-91-0 PubChem[1]

Molecular Formula C₁₁H₁₄O₂ PubChem[1]

SMILES
CC(C1=CC=CC=C1)C(C)C(=O

)O
PubChem[1]

InChI

InChI=1S/C11H14O2/c1-

8(9(2)11(12)13)10-6-4-3-5-7-

10/h3-9H,1-2H3,(H,12,13)

PubChem[1]

InChIKey
NRYIIIVJCVRSSH-

UHFFFAOYSA-N
PubChem[1]

Table 2: Computed Physicochemical Properties
Property Value Source

Molecular Weight 178.23 g/mol PubChem[1][2]

Exact Mass 178.099379685 Da PubChem[1][2]

XLogP3 2.6 PubChem[1][2]

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2]

Rotatable Bond Count 3 PubChem[2]

Topological Polar Surface Area 37.3 Å² PubChem[1][2]

Heavy Atom Count 13 PubChem
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The following section details a robust, multi-step computational methodology for a

comprehensive theoretical study of 2-Methyl-3-phenylbutanoic acid.

Computational Method
The recommended approach is to use Density Functional Theory (DFT), which offers a good

balance between accuracy and computational cost for a molecule of this size.

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

Basis Set: 6-311++G(d,p) basis set. This set is extensive and includes diffuse functions (++)

for accurately describing anions and p and d polarization functions for non-hydrogen and

hydrogen atoms, respectively.

Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Vibrational Analysis
Initial Structure: The initial 3D structure of 2-Methyl-3-phenylbutanoic acid can be built

using software like Avogadro or GaussView.

Optimization: A full geometry optimization should be performed in the gas phase using the

selected DFT method (B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the

molecule. The convergence criteria should be set to tight to ensure a true minimum is found.

Frequency Calculation: Following optimization, a vibrational frequency analysis must be

performed at the same level of theory. The absence of imaginary frequencies will confirm

that the optimized structure corresponds to a true local minimum on the potential energy

surface. These calculations also yield important thermodynamic data such as zero-point

vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic and Reactivity Analysis
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The

HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and

kinetic stability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b022952?utm_src=pdf-body
https://www.benchchem.com/product/b022952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the

charge distribution and predict sites for electrophilic and nucleophilic attack. Red regions

(negative potential) indicate electron-rich areas prone to electrophilic attack, while blue

regions (positive potential) indicate electron-deficient areas susceptible to nucleophilic

attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into

intramolecular interactions, charge delocalization, and hyperconjugative effects, which are

crucial for understanding the molecule's stability.

The logical flow of this proposed theoretical study is visualized below.
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1. Initial Setup

2. Core Calculations

3. Validation

4. Property Analysis

5. Reporting

Define Molecular Structure
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(Charge Distribution)

Data Compilation & Interpretation

Click to download full resolution via product page

Caption: Proposed workflow for the theoretical analysis of 2-Methyl-3-phenylbutanoic acid.
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Potential Applications in Drug Development
For professionals in drug development, theoretical studies can provide valuable preliminary

data.

Pharmacophore Modeling: The optimized 3D structure and MEP map can be used to identify

key pharmacophoric features.

QSAR Studies: Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies,

dipole moment) can serve as inputs for Quantitative Structure-Activity Relationship (QSAR)

models to predict biological activity.

Metabolic Stability: The MEP and FMO analysis can help predict sites susceptible to

metabolic transformation by enzymes like Cytochrome P450.

A potential extension of this workflow, particularly relevant for drug development, would involve

molecular docking studies.
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1. Input Generation

2. Molecular Docking

3. Post-Docking Analysis

4. Outcome

Optimized Ligand Structure
(from DFT)

Perform Molecular Docking
(e.g., AutoDock, Glide)

Select & Prepare
Biological Target (Protein)

Analyze Binding Pose
& Interactions (H-bonds, etc.)

Calculate Binding Energy/
Affinity Score

Predict Ligand-Receptor
Binding Affinity

Click to download full resolution via product page

Caption: Logical workflow for molecular docking studies.

By following this structured theoretical protocol, researchers can generate a comprehensive

dataset to elucidate the structural, electronic, and reactive properties of 2-Methyl-3-
phenylbutanoic acid, paving the way for its potential application in various scientific domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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